4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine
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Overview
Description
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound with the molecular formula C6H7N5O and a molecular weight of 165.15 g/mol . This compound is part of the imidazo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine typically involves the construction of the imidazo[2,1-f][1,2,4]triazine ring system. One common method is the annulation of an azole fragment to the 1,2,4-triazine ring . This can be achieved through various synthetic strategies, including the use of enamines and enolates as synthons . The reaction conditions often involve the use of dimethylformamide (DMF) and sodium methoxide (MeONa) as reagents .
Industrial Production Methods
Industrial production of this compound may involve scalable methodologies that ensure high yield and purity. For example, a two-vessel-operated process using simple building blocks such as pyrrole, chloramine, and formamidine acetate has been developed to produce this compound in large quantities . This method emphasizes safety, impurity control, and process optimization to achieve a high overall yield.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.
Common Reagents and Conditions
Common reagents used in these reactions include DMF, MeONa, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted imidazo[2,1-f][1,2,4]triazin-2-amine derivatives .
Scientific Research Applications
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, it may inhibit viral replication by targeting viral polymerases or interfere with cancer cell proliferation by inhibiting key signaling pathways .
Comparison with Similar Compounds
4-Methoxyimidazo[2,1-f][1,2,4]triazin-2-amine can be compared with other similar compounds, such as:
Imidazo[2,1-f][1,2,4]triazin-4-amine derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Poly-substituted imidazo[2,1-c][1,2,4]triazin-6-amines: These derivatives have different substitution patterns and exhibit distinct cytotoxic activities.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H7N5O |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine |
InChI |
InChI=1S/C6H7N5O/c1-12-5-4-8-2-3-11(4)10-6(7)9-5/h2-3H,1H3,(H2,7,10) |
InChI Key |
KVGZWDWFKINGIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NN2C1=NC=C2)N |
Origin of Product |
United States |
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